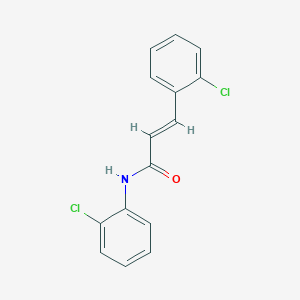
(E)-N,3-bis(2-chlorophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N,3-bis(2-chlorophenyl)prop-2-enamide is an organic compound characterized by the presence of two chlorophenyl groups attached to a prop-2-enamide backbone
Aplicaciones Científicas De Investigación
(E)-N,3-bis(2-chlorophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,3-bis(2-chlorophenyl)prop-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with an appropriate amine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the formation of the enamine intermediate, followed by the addition of another 2-chlorobenzaldehyde molecule to complete the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure settings.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N,3-bis(2-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Mecanismo De Acción
The mechanism of action of (E)-N,3-bis(2-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N,3-bis(2-bromophenyl)prop-2-enamide: Similar structure with bromine atoms instead of chlorine.
(E)-N,3-bis(2-fluorophenyl)prop-2-enamide: Similar structure with fluorine atoms instead of chlorine.
Uniqueness
(E)-N,3-bis(2-chlorophenyl)prop-2-enamide is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorophenyl groups provide specific electronic and steric properties that differentiate it from its bromine and fluorine analogs.
Propiedades
IUPAC Name |
(E)-N,3-bis(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-6-2-1-5-11(12)9-10-15(19)18-14-8-4-3-7-13(14)17/h1-10H,(H,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHYJGZLOXJYJZ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
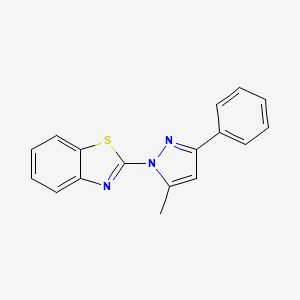
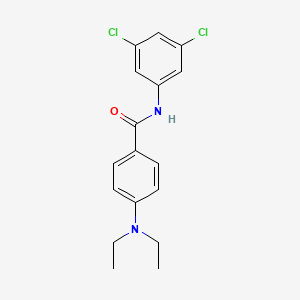
![2-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5593334.png)
![3-Ethyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B5593335.png)
![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5593339.png)
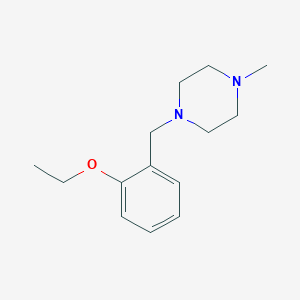

![2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine](/img/structure/B5593363.png)


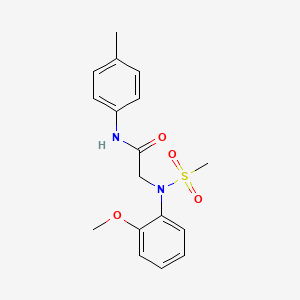
![N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5593383.png)
![(1S,5R)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593400.png)
![N-benzyl-N-{2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B5593406.png)
